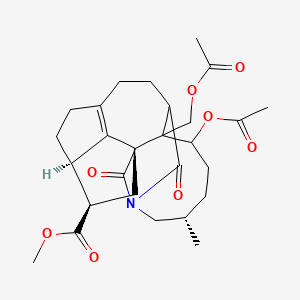
Daphnezomine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daphnezomine F, also known as this compound, is a useful research compound. Its molecular formula is C27H35NO8 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have indicated that Daphnezomine F exhibits notable antitumor properties. For instance, it has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. In particular, research demonstrated its effectiveness against nasopharyngeal cancer cells by promoting apoptosis and inhibiting cellular growth pathways .
Immunosuppressive Effects
This compound has been investigated for its immunosuppressive capabilities. In vitro studies revealed that it significantly reduces the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated dendritic cells. This suggests potential applications in treating autoimmune diseases and conditions requiring immune modulation .
Antiviral Properties
The compound has also been evaluated for antiviral activity, particularly against influenza viruses. In laboratory settings, this compound demonstrated the ability to inhibit viral replication in infected cell cultures, showcasing its potential as an antiviral agent .
Case Study 1: Cytotoxicity Testing
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, it was found to have a half-maximal inhibitory concentration (IC50) of approximately 16 μg/mL against HeLa cells. This level of cytotoxicity indicates a promising avenue for further exploration in cancer therapeutics .
Case Study 2: Immunomodulation
Another investigation focused on the immunomodulatory effects of this compound in murine models. The compound was administered to dendritic cells exposed to LPS, resulting in significant suppression of inflammatory markers without inducing cytotoxicity at therapeutic concentrations. These findings suggest its potential utility in clinical settings for managing inflammatory diseases .
Propriétés
Formule moléculaire |
C27H35NO8 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
methyl (1R,3R,4R,14S)-17-acetyloxy-18-(acetyloxymethyl)-14-methyl-11,19-dioxo-12-azapentacyclo[10.6.1.11,4.010,18.07,20]icos-7(20)-ene-3-carboxylate |
InChI |
InChI=1S/C27H35NO8/c1-14-5-10-21(36-16(3)30)27(13-35-15(2)29)20-9-7-17-6-8-18-19(24(32)34-4)11-26(27,22(17)18)25(33)28(12-14)23(20)31/h14,18-21H,5-13H2,1-4H3/t14-,18+,19+,20?,21?,26-,27?/m0/s1 |
Clé InChI |
YIAYJSWKFSFCID-MSWAYYIBSA-N |
SMILES isomérique |
C[C@H]1CCC(C2(C3CCC4=C5[C@@]2(C[C@H]([C@H]5CC4)C(=O)OC)C(=O)N(C1)C3=O)COC(=O)C)OC(=O)C |
SMILES canonique |
CC1CCC(C2(C3CCC4=C5C2(CC(C5CC4)C(=O)OC)C(=O)N(C1)C3=O)COC(=O)C)OC(=O)C |
Synonymes |
daphnezomine F daphnezomine-F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















